molecular formula C10H10ClN5OS2 B11420478 5-chloro-2-(ethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11420478
M. Wt: 315.8 g/mol
InChI Key: NNGJBEXAPXGNJW-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the ethylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Formation of the thiadiazole ring: This involves cyclization reactions using appropriate sulfur-containing reagents.

    Amidation reaction: The final step involves the formation of the carboxamide group through reactions with amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H10ClN5OS2

Molecular Weight

315.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C10H10ClN5OS2/c1-3-18-9-12-4-6(11)7(13-9)8(17)14-10-16-15-5(2)19-10/h4H,3H2,1-2H3,(H,14,16,17)

InChI Key

NNGJBEXAPXGNJW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C)Cl

Origin of Product

United States

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